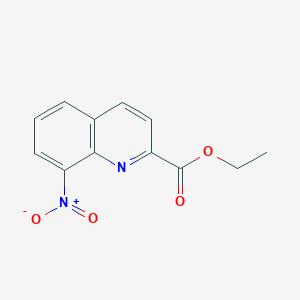

Ethyl 8-nitroquinoline-2-carboxylate

Description

Structure

2D Structure

Properties

IUPAC Name |

ethyl 8-nitroquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-2-18-12(15)9-7-6-8-4-3-5-10(14(16)17)11(8)13-9/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGXMNIZQNXGJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CC=C2[N+](=O)[O-])C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 8 Nitroquinoline 2 Carboxylate and Analogues

Classical Quinoline (B57606) Synthesis Adaptations

The foundational quinoline ring system of the target molecule is often constructed using well-established named reactions, which are adapted to incorporate the necessary precursors for the final nitro and carboxylate groups.

Skraup and Doebner-Miller Type Reactions for Nitroquinoline Precursors

The Skraup synthesis, a cornerstone in quinoline chemistry since its discovery by Zdenko Hans Skraup in 1880, provides a direct route to the quinoline scaffold. wordpress.comiipseries.org This reaction typically involves the condensation of an aromatic amine, such as aniline (B41778), with glycerol (B35011) in the presence of a strong acid like sulfuric acid and an oxidizing agent, often nitrobenzene. wordpress.comiipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. wordpress.com For the synthesis of nitroquinoline precursors, a substituted aniline bearing a nitro group can be employed. The reaction is known to be highly exothermic and requires careful temperature control. orgsyn.org

A closely related method is the Doebner-Miller reaction, which is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org This reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. wikipedia.orgsynarchive.com This method offers greater versatility in the substitution pattern of the resulting quinoline.

| Reaction Name | Key Reactants | Catalyst/Reagent | Product Type | Ref |

| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Quinoline | wikipedia.org |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst (e.g., HCl, Lewis Acids) | Substituted Quinolines | wikipedia.org |

Pfitzinger Reaction Derived Approaches

The Pfitzinger reaction offers a powerful method for the synthesis of quinoline-4-carboxylic acids. pharmaguideline.comwikipedia.org This reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org The initial step is the base-catalyzed hydrolysis of isatin to an intermediate keto-acid. This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org To apply this to the synthesis of the target molecule, a suitably substituted isatin or carbonyl compound would be required to introduce the nitro group at the desired position. The carboxylic acid group at position 4 can then be a handle for further modifications or decarboxylation if needed. pharmaguideline.com

Combes Synthesis and Related Cyclocondensation Reactions

The Combes quinoline synthesis, first reported in 1888, is another valuable tool for constructing the quinoline framework, particularly for preparing 2,4-disubstituted quinolines. iipseries.orgwikipedia.org This method involves the condensation of an aniline with a β-diketone under acidic conditions, typically using concentrated sulfuric acid. wikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org The regioselectivity of the cyclization can be influenced by the steric and electronic effects of the substituents on both the aniline and the β-diketone. wikipedia.orgresearchgate.net

Targeted Nitration and Functionalization Strategies

Once the quinoline or a suitable precursor is synthesized, the next critical steps involve the precise introduction of the nitro group at the 8-position and the formation of the ethyl ester at the 2-position.

Regioselective Introduction of the Nitro Group at Position 8

The nitration of the quinoline ring is a key step in the synthesis of ethyl 8-nitroquinoline-2-carboxylate. Direct nitration of quinoline using a mixture of fuming nitric acid and fuming sulfuric acid typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). uop.edu.pk The reaction proceeds via the quinolinium ion, and substitution occurs in the benzene (B151609) ring. stackexchange.com The attack at the 5- and 8-positions is significantly slower than nitration of naphthalene, highlighting the deactivating effect of the protonated nitrogen atom. stackexchange.com

To achieve regioselectivity for the 8-position, several strategies can be employed. One approach involves the nitration of a pre-functionalized quinoline. For instance, the nitration of 2-methylquinoline (B7769805) can be optimized to favor the formation of 8-nitro-2-methylquinoline, which can then be separated from the 5-nitro isomer. researchgate.net Subsequent oxidation of the methyl group provides the corresponding carboxylic acid. researchgate.net Another strategy involves using directing groups or modifying the reaction conditions to favor C8 substitution. The use of quinoline N-oxides has also been explored to direct functionalization to the C8 position. nih.gov

| Substrate | Nitrating Agent | Conditions | Major Products | Ref |

| Quinoline | Fuming HNO₃ / Fuming H₂SO₄ | - | 5-Nitroquinoline, 8-Nitroquinoline | uop.edu.pk |

| 2-Methylquinoline | Nitrating Mixture | Optimized | 8-Nitro-2-methylquinoline, 5-Nitro-2-methylquinoline | researchgate.net |

Esterification Methods for Carboxylate Functionality

The final step in the synthesis of this compound is the esterification of the corresponding 8-nitroquinoline-2-carboxylic acid. Standard esterification methods are generally applicable. One common method is the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride. researchgate.net The resulting acyl chloride can then be reacted with ethanol to form the ethyl ester. This two-step process is often efficient and avoids the equilibrium limitations of Fischer esterification. Other methods, such as using coupling agents or performing the esterification under specific conditions to avoid side reactions, can also be employed. For instance, the use of acylimidazole reagents has been shown to be effective for esterifying carboxylic acids without back-exchange, which can be important for sensitive substrates. nih.gov

Multi-component and One-pot Synthetic Sequences

One-pot and multi-component reactions represent a highly efficient strategy for the synthesis of complex molecules like quinoline-2-carboxylates from simple precursors in a single operation, thereby avoiding the isolation of intermediates. A notable one-pot protocol for synthesizing quinoline-2-carboxylate derivatives commences with β-nitroacrylates and 2-aminobenzaldehydes. mdpi.comnih.gov This process involves a sequence of four distinct reactions: an initial aza-Michael addition, followed by an intramolecular Henry reaction to form a benzopiperidine intermediate. Subsequent elimination of water and nitrous acid leads to the aromatization of the piperidine (B6355638) core, yielding the final quinoline-2-carboxylate product. mdpi.com

Another powerful one-pot approach is the Friedländer quinoline synthesis, which can be adapted for scalability. This method utilizes the in situ reduction of o-nitroarylcarbaldehydes to o-aminoarylcarbaldehydes using inexpensive reagents like iron powder and aqueous hydrochloric acid. The resulting amine then undergoes condensation with a carbonyl compound to form the quinoline ring. This procedure is compatible with a broad range of functional groups, including esters, making it a viable, though indirect, route to precursors of this compound. organic-chemistry.org

Advanced Synthetic Protocols

Advanced synthetic protocols, including catalytic approaches and the use of microwave and ultrasound irradiation, offer further refinements in the synthesis of the quinoline core, providing improved yields, shorter reaction times, and enhanced selectivity.

Catalytic Approaches for Quinoline Core Formation (e.g., Palladium-catalyzed carbonylation)

Catalytic methods are central to modern organic synthesis, and the formation of the quinoline core is no exception. Palladium-catalyzed reactions, in particular, have been extensively developed for the synthesis of quinolines and their derivatives. rsc.org For instance, a palladium-catalyzed one-pot synthesis of polysubstituted quinolines has been reported, starting from readily available 2-amino aromatic ketones and alkynes. rsc.org

Palladium-catalyzed carbonylative annulation is another significant strategy. This approach has been used to obtain 3- and 4-substituted quinolin-2(1H)-ones from the reaction of terminal alkynes with 2-iodoaniline (B362364) derivatives in the presence of carbon monoxide and a palladium catalyst. nih.gov While this method yields quinolinones, these can be valuable intermediates for further functionalization to obtain quinoline carboxylates. More directly, rhodium-catalyzed hydroacylation of o-alkynyl nitro arenes can produce 2-nitrochalcones, which serve as precursors to both quinolines and quinoline N-oxides, demonstrating a pathway to nitro-substituted quinoline systems. nih.gov

Furthermore, palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to be highly selective for the C8 position under specific conditions, which is particularly relevant for the synthesis of 8-substituted quinolines. acs.org Although this method focuses on arylation, it underscores the potential of catalytic C-H functionalization to introduce substituents at the 8-position of the quinoline ring.

Microwave and Ultrasound Assisted Syntheses of Related Compounds

The application of alternative energy sources like microwave (MW) and ultrasound (US) irradiation has been shown to accelerate reaction rates, improve yields, and promote greener synthetic procedures for quinoline derivatives.

Microwave-assisted organic synthesis (MAOS) has been successfully employed in the Friedländer synthesis of 8-hydroxyquinolines, where a significant enhancement in yield (from 34% with conventional heating to 72% with microwave irradiation) was observed. nih.gov Microwave heating has also been utilized in the condensation reaction between a methyl group at the 2-position of a protected 8-hydroxyquinoline (B1678124) and various aromatic aldehydes to generate styrylquinolines. nih.gov Additionally, a microwave-assisted method for synthesizing 2-(1H)-quinolinones from quinoline raw materials and water has been developed. google.com

Ultrasound-assisted synthesis has also proven effective. A one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in water, facilitated by ultrasound irradiation in the presence of SnCl2·2H2O, yields 2-substituted quinolines rapidly and in good yields. nih.govresearchgate.net This approach is considered an environmentally friendly method. rsc.org Furthermore, the synthesis of piperidinyl-quinoline acylhydrazones has been achieved in excellent yields within minutes using an ultrasonic-assisted approach. mdpi.com

The following table summarizes the conditions for ultrasound-assisted synthesis of various quinoline derivatives:

| Starting Materials | Catalyst/Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aniline, Aldehydes, Ethyl 3,3-diethoxypropionate | SnCl2·2H2O | Water, Ultrasound (35 kHz) | 2-Substituted Quinolines | nih.govresearchgate.net |

| 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde, Aromatic acid hydrazide | Glacial acetic acid | Ethanol, Ultrasound | Piperidinyl-Quinoline Acylhydrazones | mdpi.com |

Modular Synthetic Approaches

Modular synthesis provides a flexible and powerful strategy for the assembly of diversely substituted molecules from a set of interchangeable building blocks. This approach is well-suited for creating libraries of compounds for various applications. A Lewis acid-mediated modular route has been developed for the synthesis of 3-substituted quinolines from 2-aminobenzyl alcohols and N,N'-dimethylenamine(one)s. This Friedländer-type reaction allows for the installation of a variety of electron-withdrawing groups, including nitro and carboxylate groups, at the 3-position of the quinoline nucleus. rsc.org

This method is attractive because 2-aminobenzyl alcohol is a stable starting material. The reaction proceeds through transamination, followed by the formation of a C-C bond and subsequent aerobic oxidation to yield the final quinoline product. rsc.org While this particular method focuses on substitution at the 3-position, the underlying principle of using modular components can be conceptually extended to design synthetic routes for other substituted quinolines, including those with the substitution pattern of this compound.

Reaction Pathways and Mechanistic Investigations of Ethyl 8 Nitroquinoline 2 Carboxylate

Nitro Group Reactivity

The nitro group at the 8-position of the quinoline (B57606) ring is strongly electron-withdrawing, which significantly influences the reactivity of the entire molecule. This group can undergo reduction to form an amino group and can also play a role in electrophilic and nucleophilic substitution reactions on the aromatic ring.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino functionality is a pivotal and frequently employed transformation of ethyl 8-nitroquinoline-2-carboxylate. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the quinoline ring and providing a nucleophilic site for further derivatization. This transformation is a key step in the synthesis of various compounds with potential biological activity.

A common and efficient method for this reduction is catalytic hydrogenation. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Table 1: Catalytic Hydrogenation Conditions for Nitro Group Reduction

| Catalyst | Solvent | Conditions | Product |

| Palladium on carbon (Pd/C) | Ethanol (B145695) | H₂ gas, room temperature | Ethyl 8-aminoquinoline-2-carboxylate |

| Platinum(IV) oxide (PtO₂) | Ethyl acetate | H₂ gas, room temperature | Ethyl 8-aminoquinoline-2-carboxylate |

The mechanism of catalytic hydrogenation involves the adsorption of both the nitro compound and hydrogen gas onto the surface of the metal catalyst. The nitro group is then sequentially reduced, likely through nitroso and hydroxylamine (B1172632) intermediates, before the final amino product is formed and desorbed from the catalyst surface.

Alternatively, chemical reducing agents can be employed. Metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst or the more potent lithium aluminum hydride (LiAlH₄), can reduce nitroarenes. However, the high reactivity of LiAlH₄ may also lead to the reduction of the ester group, requiring careful control of reaction conditions. researchgate.netyoutube.com Another classical method involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

Electrophilic and Nucleophilic Reactions Involving the Nitro Group

The potent electron-withdrawing nature of the nitro group significantly governs the regioselectivity of substitution reactions on the quinoline ring.

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. researchgate.net In the case of this compound, the quinoline ring system is already electron-deficient. The addition of the nitro group further deactivates the benzene (B151609) portion of the bicyclic system towards attack by electrophiles. Electrophilic substitution, if it occurs, would be directed to the positions meta to the nitro group, which are positions 5 and 7. However, such reactions generally require harsh conditions and may result in low yields.

Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNA_r). nih.gov This effect is most pronounced at the ortho and para positions relative to the nitro group. For this compound, this would correspond to the 7-position (ortho). A nucleophile can attack this position, leading to the displacement of a hydrogen atom or another suitable leaving group if present. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is stabilized by the electron-withdrawing nitro group. While direct displacement of hydrogen is uncommon, it can be achieved in certain cases through vicarious nucleophilic substitution (VNS) reactions. nih.gov

Carboxylate Ester Reactivity

The ethyl carboxylate group at the 2-position of the quinoline ring is a versatile handle for a variety of chemical modifications. The primary reactions involving this group are hydrolysis to the corresponding carboxylic acid and conversion into other carboxylic acid derivatives, most notably amides.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ethyl ester can be readily hydrolyzed to yield 8-nitroquinoline-2-carboxylic acid. This reaction can be catalyzed by either acid or base. chemguide.co.uk

Acid-catalyzed hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of an aqueous acid, such as sulfuric acid or hydrochloric acid. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): This is an irreversible process that involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. google.com The hydroxide ion directly attacks the carbonyl carbon, and the reaction goes to completion due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt. chemguide.co.uk

Table 2: Hydrolysis of this compound

| Conditions | Product |

| H₂SO₄ (aq), heat | 8-Nitroquinoline-2-carboxylic acid |

| NaOH (aq), heat, then H₃O⁺ workup | 8-Nitroquinoline-2-carboxylic acid |

Transesterification: While less commonly reported for this specific molecule, the ethyl ester can undergo transesterification. This reaction involves treating the ester with a different alcohol in the presence of an acid or base catalyst to exchange the ethoxy group for a different alkoxy group.

Conversion to Other Carboxylic Acid Derivatives (e.g., amides, nitriles)

The conversion of the ester group into an amide is a particularly important reaction, as many biologically active quinoline derivatives are amides. nih.gov

Amide Formation: Direct reaction of the ethyl ester with an amine to form an amide is generally slow. Therefore, a two-step procedure is often employed. First, the ester is hydrolyzed to the carboxylic acid, 8-nitroquinoline-2-carboxylic acid. The carboxylic acid is then activated and reacted with a primary or secondary amine to form the desired amide.

Common activating agents for amide bond formation include:

Thionyl chloride (SOCl₂): Converts the carboxylic acid to a highly reactive acyl chloride. rsc.org

Coupling reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP), facilitate amide bond formation under milder conditions. nih.gov

Table 3: Synthesis of Amide Derivatives

| Reagent 1 | Reagent 2 | Product Type |

| 1. NaOH (aq), heat; 2. SOCl₂ | R-NH₂ | 8-Nitro-N-substituted-quinoline-2-carboxamide |

| 1. LiOH, THF/H₂O; 2. EDC, HOBt, R-NH₂ | R-NH₂ | 8-Nitro-N-substituted-quinoline-2-carboxamide |

This methodology allows for the synthesis of a vast library of amide derivatives by varying the amine component. nih.gov

Quinoline Ring System Transformations

The quinoline ring itself, being an aromatic heterocyclic system, can participate in a range of transformations. The reactivity of the ring in this compound is influenced by both the inherent properties of the quinoline nucleus and the electronic effects of the nitro and ester substituents.

Electrophilic substitution on the quinoline ring generally occurs on the benzene ring portion, preferably at positions 5 and 8. pharmaguideline.com However, in this specific molecule, the 8-position is already substituted, and the strong deactivating effect of the nitro group makes further electrophilic substitution on this ring challenging.

Nucleophilic attack is favored on the pyridine (B92270) ring, particularly at positions 2 and 4. The 2-position is substituted with the ester group. Reactions with powerful nucleophiles, such as organolithium or Grignard reagents, could potentially lead to addition at the 4-position or even displacement of the ester group, although such reactions would need to compete with reactions at the ester carbonyl itself. iust.ac.ir

More complex transformations involving the quinoline nucleus often fall under the category of named reactions used for quinoline synthesis, which are less relevant to the transformation of the pre-formed quinoline ring in this molecule. iipseries.orgnih.govrsc.org However, cyclization reactions involving substituents on the quinoline ring are a possibility for constructing more complex fused heterocyclic systems. For instance, if the nitro group were reduced to an amino group, this functionality could be used in cyclization reactions with a suitably modified ester group to form polycyclic structures.

Computational Mechanistic Studies

Computational chemistry provides powerful tools to elucidate the mechanisms, transition states, and electronic properties that govern the reactivity of molecules like this compound.

Density Functional Theory (DFT) calculations are frequently employed to study reaction mechanisms. For related 8-nitroquinoline (B147351) systems, computational studies have been used to investigate photolysis mechanisms. researchgate.net These studies calculate the energy barriers for various steps, such as carbonyl migration in photolabile protecting groups. For one derivative, a high barrier of 34.3 kcal/mol was calculated for a key step under mild conditions, indicating the reaction is kinetically inert. researchgate.net However, under photolysis, the reaction becomes accessible through excited states (S1 and T1), bypassing the high ground-state barrier. researchgate.net

Such analyses involve locating the transition state (TS) structures on the potential energy surface and calculating their energies relative to the reactants and products. This allows for the determination of activation energies (reaction barriers), providing insight into reaction kinetics and feasibility. For this compound, similar studies could predict the barriers for VNS reactions at different positions or for cycloaddition pathways, helping to explain experimentally observed regioselectivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org

For this compound, the electron-withdrawing nitro and ester groups significantly lower the energy of the LUMO, making the molecule a strong electron acceptor and thus highly susceptible to nucleophilic attack. libretexts.org The distribution of the LUMO across the quinoline ring can predict the most likely sites for nucleophilic attack. Computational studies on related nitroquinolines show that the LUMO is typically localized over the nitro-substituted ring, with large orbital coefficients at the positions ortho and para to the nitro group. researchgate.net This aligns with the observed regioselectivity in VNS reactions.

Electron density analysis, through methods like Natural Bond Orbital (NBO) analysis or mapping the electrostatic potential (ESP), reveals the charge distribution within the molecule. nih.gov In this compound, significant positive charge is expected on the carbon atoms ortho and para to the nitro group, marking them as the primary sites for attack by nucleophiles.

| Computational Parameter | Significance | Predicted Properties for this compound |

|---|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity; a smaller gap suggests higher reactivity. numberanalytics.com | Expected to be relatively small due to extensive conjugation and powerful electron-withdrawing groups, indicating high reactivity towards nucleophiles. |

| LUMO Distribution | Indicates the most electrophilic sites susceptible to nucleophilic attack. sapub.org | Likely localized on the nitro-containing ring, with high coefficients at C5 and C7, predicting these as VNS reaction sites. |

| Electrostatic Potential (ESP) Map | Visualizes electron-rich (negative) and electron-poor (positive) regions. nih.gov | Strongly positive potential expected near the C5 and C7 positions, confirming their electrophilicity. Negative potential would be concentrated on the oxygen atoms of the nitro and ester groups. |

Structural Modification and Derivatization Strategies of Ethyl 8 Nitroquinoline 2 Carboxylate

Synthesis of Substituted Ethyl 8-nitroquinoline-2-carboxylate Analogues

Modifications on the quinoline (B57606) ring system allow for the synthesis of a diverse library of analogues. These substitutions can significantly alter the electronic properties and steric profile of the parent molecule.

The quinoline ring can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents—the electron-withdrawing nitro and ester groups. cmu.edupurdue.edu Halogenation, such as bromination, typically occurs at the 5- and 7-positions of the quinoline ring, which are activated by electron-donating groups at the 8-position in related compounds. For 8-nitroquinoline (B147351) derivatives, direct halogenation can be challenging, but analogous reactions on 8-substituted quinolines provide a basis for potential synthetic routes. For instance, the bromination of 8-aminoquinoline (B160924) with two equivalents of bromine yields 5,7-dibromo-8-aminoquinoline, demonstrating the feasibility of introducing halogens onto the benzene (B151609) portion of the quinoline core. organicchemistrytutor.com

Alkylation of the quinoline ring, such as through Friedel-Crafts type reactions, can introduce alkyl groups. These reactions often require acidic catalysts. rhhz.net For example, 8-hydroxyquinoline (B1678124) can be alkylated under acidic conditions. wikipedia.org Rhodium-catalyzed ortho-alkylation has also been shown to be effective for quinolines, offering a method for C-H bond activation and functionalization. masterorganicchemistry.com

Table 1: Halogenation and Alkylation Reactions on Quinoline Analogues

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| 8-Aminoquinoline | 2 eq. Br₂ in CHCl₃ | 5,7-Dibromo-8-aminoquinoline | organicchemistrytutor.com |

| 8-Hydroxyquinoline | Isopropyl alcohol, H₂SO₄ | 5,7-Diisopropyl-8-hydroxyquinoline | wikipedia.org |

| Quinoline | 3,3-Dimethylbutene, Rh(I) catalyst | 2-(3,3-Dimethylbutyl)quinoline | masterorganicchemistry.com |

The introduction of various functional groups onto the quinoline scaffold can modulate the molecule's electronic properties. mychemblog.com Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, generally increase the electron density of the aromatic system, which can enhance reactivity towards electrophiles. mychemblog.comyoutube.com Conversely, electron-withdrawing groups (EWGs), like halogens or additional nitro groups, decrease the ring's electron density. youtube.comchemistrysteps.com

The synthesis of these analogues often begins with appropriately substituted precursors. For example, an 8-hydroxy or 8-aminoquinoline derivative can be synthesized and then elaborated. The presence of an EDG like a hydroxyl or amino group at the C-8 position can facilitate further electrophilic substitutions, such as nitration at the C-5 and C-7 positions. researchgate.net

Table 2: Synthesis of Quinoline Analogues with EDGs and EWGs

| Precursor | Reaction Type | Resulting Group | Position(s) | Reference(s) |

|---|---|---|---|---|

| 8-Hydroxyquinoline | Nitration (dilute HNO₃) | Nitro (-NO₂) | 5, 7 | researchgate.net |

| 8-Nitroquinoline | Reduction (Fe/HCl) | Amino (-NH₂) | 8 | organicchemistrytutor.com |

| 8-Bromoquinoline | Amino substitution | Amino (-NH₂) | 8 | masterorganicchemistry.com |

Functional Group Interconversions on the Ester Moiety

The ethyl ester at the 2-position is a key site for functionalization, allowing for conversion into a variety of other groups, including alcohols, amines, and ketones.

The ester group can be readily reduced to a primary alcohol using strong hydride-donating agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, converting the ethyl ester into (8-nitroquinolin-2-yl)methanol. wikipedia.orgnumberanalytics.com The reaction typically proceeds in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. wikipedia.org

Conversion of the ester to an amine is a multi-step process. A common pathway involves first reducing the ester to the primary alcohol as described above. The alcohol can then be converted to a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with an azide (B81097) ion (N₃⁻) and subsequent reduction to the primary amine. A more direct route proceeds from the corresponding carboxylic acid (8-nitroquinoline-2-carboxylic acid), which can be converted to an acyl chloride and then reacted with ammonia (B1221849) to form an amide. The resulting primary amide can then be reduced to a primary amine, 2-(aminomethyl)-8-nitroquinoline, using a strong reducing agent like LiAlH₄. commonorganicchemistry.comic.ac.uk

Table 3: Reduction of the Ester Moiety to Alcohols and Amines

| Starting Functional Group | Reagent(s) | Product Functional Group | Description | Reference(s) |

|---|

The conversion of the ethyl ester to a ketone requires careful selection of reagents to avoid over-addition, which would lead to a tertiary alcohol. stackexchange.com One of the most reliable methods is the Weinreb ketone synthesis. youtube.com This involves converting the parent carboxylic acid into an N-methoxy-N-methylamide (Weinreb amide). This amide then reacts with a Grignard (R-MgX) or organolithium (R-Li) reagent to form a stable tetrahedral intermediate, which upon acidic workup yields the desired ketone (2-acyl-8-nitroquinoline). chemistrysteps.comyoutube.com

Alternatively, the ester can be partially reduced to an aldehyde. This is achieved using a sterically hindered and less reactive reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). youtube.com Under these conditions, a stable tetrahedral intermediate is formed, which hydrolyzes to the aldehyde, 8-nitroquinoline-2-carbaldehyde, upon workup, preventing further reduction to the alcohol. youtube.com

Table 4: Conversion of the Ester Moiety to Other Carbonyls

| Target Functional Group | Method | Key Reagent(s) | Intermediate | Reference(s) |

|---|

Transformations Involving the Nitro Group

The nitro group at the 8-position is a versatile functional handle, primarily due to its ability to be reduced to an amino group. This transformation is fundamental as it converts a strong electron-withdrawing group into an electron-donating group, drastically altering the molecule's properties. youtube.com

The reduction of an aromatic nitro group to a primary amine is a common and high-yielding reaction. Several methods are available, including catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium (Pd) or platinum (Pt). Another widely used method involves the use of metals in acidic conditions, such as tin (Sn) or iron (Fe) powder in the presence of hydrochloric acid (HCl). organicchemistrytutor.com The resulting 8-aminoquinoline derivative is a key precursor for a variety of other compounds.

Table 5: Common Transformations of the Nitro Group

| Starting Material | Reagent(s) / Conditions | Product | Transformation | Reference(s) |

|---|---|---|---|---|

| 8-Nitroquinoline | Sn powder, HCl | 8-Aminoquinoline | Reduction | |

| 8-Nitroquinoline | Fe powder, acid | 8-Aminoquinoline | Reduction | organicchemistrytutor.com |

| 6-Nitroquinoline | H₂, Heterogeneous Catalyst | 6-Aminoquinoline | Catalytic Hydrogenation |

Conversion to Aminoquinolines as Synthetic Intermediates

A foundational strategy in the derivatization of this compound is the reduction of the C8-nitro group to a primary amine, yielding ethyl 8-aminoquinoline-2-carboxylate. This transformation is significant as 8-aminoquinolines are important nitrogenous compounds widely used as intermediates in medicinal chemistry, materials science, and organic synthesis. nih.govresearchgate.net The resulting amino group is a versatile functional handle that allows for a wide range of subsequent chemical modifications, such as acylation, alkylation, and participation in cyclization reactions.

The conversion of the nitro group to an amine is a well-established transformation in organic chemistry, and several methods are applicable to the quinoline scaffold. The choice of method often depends on factors such as substrate tolerance to reaction conditions, desired chemoselectivity, and scalability. Common and effective methods include catalytic hydrogenation and chemical reduction with metal reagents.

Catalytic Hydrogenation: This is a widely used industrial and laboratory method for nitro group reduction due to its high efficiency and clean reaction profile. rsc.org The process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Precious metal catalysts such as palladium (Pd), platinum (Pt), or nickel (Ni) supported on carbon are frequently employed. rsc.org This method is often preferred for its ability to selectively reduce the nitro group without affecting other reducible functionalities under controlled conditions. sci-hub.st

Chemical Reduction: Another common approach involves the use of metals in acidic media. Reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or iron (Fe) powder with an acid source, are effective for this transformation. rsc.orgresearchgate.netwikipedia.org The SnCl₂/HCl system is a classic method for the reduction of aromatic nitro compounds to the corresponding anilines. wikipedia.orgcommonorganicchemistry.com This method is particularly useful in laboratory settings due to its operational simplicity.

Table 1: Common Methods for the Reduction of Aromatic Nitro Groups to Amines

| Method | Reagent / Catalyst | Typical Conditions | Reference(s) |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas with Pd/C, Pt/C, or Raney Ni | Pressurized H₂ atmosphere, solvent (e.g., Ethanol (B145695), Ethyl Acetate) | rsc.org, sci-hub.st |

| Metal/Acid Reduction | Tin(II) Chloride (SnCl₂) in Hydrochloric Acid (HCl) | Reflux in a suitable solvent like Ethanol | commonorganicchemistry.com, wikipedia.org |

| Metal/Acid Reduction | Iron (Fe) powder with NH₄Cl or Acetic Acid | Aqueous or alcoholic solvent, often with heating | rsc.org |

The ethyl 8-aminoquinoline-2-carboxylate produced from these reactions is a key building block for more complex molecules, including directing groups for C-H functionalization reactions and precursors for pharmacologically active compounds. nih.govnih.gov

Formation of Nitroso and Other Nitrogen-Containing Derivatives

While the complete reduction of the nitro group to an amine is the most common transformation, partial reduction to intermediate oxidation states, such as nitroso (-NO) or hydroxylamino (-NHOH) groups, is also a possible derivatization strategy. These transformations allow for the introduction of different nitrogen functionalities, which can serve as unique synthetic handles.

Achieving selective partial reduction can be challenging, as the reaction often proceeds to the fully reduced amine. However, by carefully controlling the reaction conditions and the choice of reducing agent, it is possible to isolate these intermediates. For instance, the reduction of a nitro compound to a nitroso derivative has been reported as an intermediate step in certain reaction sequences using reagents like tin(II) chloride under specific conditions. stackexchange.com The formation of a nitroso group creates an electrophilic center that can participate in various cycloaddition and condensation reactions, further expanding the synthetic utility of the quinoline scaffold.

Hybrid Molecules and Conjugates Incorporating the Nitroquinoline Carboxylate Unit

A prominent strategy in modern drug design is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophores into a single entity. nih.govnih.gov This approach aims to develop novel therapeutic agents with potentially enhanced efficacy, improved activity profiles, or the ability to overcome drug resistance. thesciencein.orgresearchgate.netmdpi.com The quinoline scaffold, derived from this compound, is an exceptional pharmacophore for developing such hybrids due to its well-documented and diverse biological activities. nih.govnih.gov

The general strategy involves modifying the this compound core, typically by reducing the nitro group to an amine as described in section 4.3.1, and then using the resulting aminoquinoline or the carboxylate function as points for conjugation with other bioactive moieties. This has led to the synthesis of numerous quinoline-based hybrids with a wide range of therapeutic potential. nih.govthesciencein.org

Examples of moieties that have been successfully conjugated with quinoline scaffolds include:

Other Heterocycles: Fusing or linking quinolines with other heterocyclic systems like triazoles, pyrimidines, or imidazoles has been shown to produce compounds with significant antimicrobial or antimalarial activities. nih.govnih.govmdpi.com

Organometallic Compounds: Ferrocene has been incorporated into quinoline structures to create hybrids like Ferroquine, which have demonstrated effectiveness against multi-drug resistant strains of P. falciparum. mdpi.com

Natural Products: Conjugation with natural antioxidant acids has been explored to combine the properties of both molecules, aiming for synergistic effects. nih.gov

The synthesis of these hybrids leverages standard organic reactions to connect the molecular fragments, creating a diverse library of compounds for biological screening. The quinoline-carboxylate unit serves as a robust and versatile foundation for this molecular hybridization approach.

Table 2: Examples of Quinoline-Based Hybrid Molecules

| Hybrid Class | Conjugated Moiety | Therapeutic Target/Application | Reference(s) |

|---|---|---|---|

| Quinoline-Triazole | Triazole | Antimicrobial | nih.gov |

| Quinoline-Imidazolium | Hydroxyimidazolium | Antimicrobial, Antitubercular | nih.gov |

| Quinoline-Ferrocene | Ferrocene | Antimalarial | mdpi.com |

| Quinoline-Pyrimidine | Pyrimidine | Antimalarial | mdpi.com |

| Quinoline-Natural Acid | Lipoic Acid, Ferulic Acid | Antioxidant, Metal Chelating | nih.gov |

Advanced Spectroscopic and Structural Characterization

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.govacs.org For Ethyl 8-nitroquinoline-2-carboxylate, with a molecular formula of C₁₂H₁₀N₂O₄, the calculated monoisotopic (exact) mass is 246.0641 g/mol . HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm). researchgate.netacs.org This high level of accuracy provides unambiguous confirmation of the compound's elemental composition.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion, providing valuable information about its structure. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the protonated molecular ion [M+H]⁺ of this compound (m/z 247.0719) would be isolated and then fragmented by collision-induced dissociation (CID). unt.eduyoutube.com The resulting product ions are then analyzed to propose a fragmentation pathway.

The fragmentation of this compound would likely involve characteristic losses related to the ester and nitro functional groups.

Predicted MS/MS Fragmentation of this compound [M+H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Identity |

|---|---|---|---|

| 247.0719 | 219.0764 | C₂H₄ (Ethylene) | 8-Nitroquinoline-2-carboxylic acid ion |

| 247.0719 | 201.0611 | C₂H₅OH (Ethanol) | 8-Nitro-2-ketene-quinoline ion |

| 219.0764 | 201.0611 | H₂O (Water) | Loss of hydroxyl from carboxylic acid |

| 201.0611 | 173.0662 | CO (Carbon Monoxide) | Loss of carbonyl group |

| 247.0719 | 217.0662 | NO (Nitric Oxide) | Loss from nitro group |

| 247.0719 | 201.0713 | NO₂ (Nitrogen Dioxide) | Loss of the nitro group |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical analytical method for the assessment of this compound. synhet.com This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to provide both qualitative and quantitative information about the sample.

In a typical GC-MS analysis, the this compound sample is vaporized and carried by an inert gas through a chromatographic column. The separation is based on the compound's volatility and affinity for the column's stationary phase. The time it takes for the compound to pass through the column, known as the retention time, is a characteristic identifier under specific experimental conditions. The purity of the sample can be determined by the resulting chromatogram; a single, sharp peak indicates a high degree of purity, whereas the presence of multiple peaks suggests the existence of impurities. jocpr.comnih.gov

Upon exiting the gas chromatograph, the separated molecules enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a molecular fingerprint. core.ac.uk The fragmentation pattern of this compound provides definitive structural information, allowing for its unambiguous identification by matching the observed spectrum with reference libraries or by interpreting the fragmentation pathways. imrpress.com This dual-verification process of retention time and mass spectrum makes GC-MS a highly reliable tool for both purity assessment and structural confirmation of the title compound. synhet.combldpharm.com

Vibrational Spectroscopy

Vibrational spectroscopy techniques are essential for identifying the functional groups and understanding the molecular structure of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FT-IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrational modes of its constituent groups. scirp.org

The key functional groups and their expected vibrational frequencies are:

Nitro Group (NO₂): Aromatic nitro compounds typically show two strong stretching vibrations. The asymmetric stretching band is expected in the 1550-1500 cm⁻¹ region, and the symmetric stretching band appears in the 1355-1315 cm⁻¹ region.

Ester Group (C=O, C-O): The ester functionality is readily identified by a strong, sharp absorption band for the carbonyl (C=O) stretching vibration, typically found between 1750-1735 cm⁻¹. Additionally, two C-O stretching bands are expected: one for the C(=O)-O stretch (around 1300-1200 cm⁻¹) and another for the O-C₂H₅ stretch (around 1150-1000 cm⁻¹). spectroscopyonline.com

Quinoline (B57606) Ring: The quinoline core gives rise to several characteristic bands. Aromatic C=C and C=N stretching vibrations appear in the 1620-1430 cm⁻¹ range. mdpi.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, occur in the 900-675 cm⁻¹ region.

Ethyl Group (CH₂, CH₃): The aliphatic C-H stretching vibrations of the ethyl group are expected in the 2980-2850 cm⁻¹ range.

The precise location of these peaks provides confirmatory evidence for the molecular structure of this compound. researchgate.netfsu.edu

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (Ethyl) | Stretching | 2980-2850 |

| Ester C=O | Stretching | 1750-1735 |

| Aromatic C=C and C=N | Stretching | 1620-1430 |

| Nitro NO₂ | Asymmetric Stretching | 1550-1500 |

| Nitro NO₂ | Symmetric Stretching | 1355-1315 |

| Ester C-O | Stretching | 1300-1000 |

| Aromatic C-H | Out-of-plane Bending | 900-675 |

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy is a vibrational technique that is complementary to FT-IR. It detects molecular vibrations that result in a change in the polarizability of the molecule. nih.gov While polar groups like C=O show strong IR bands, non-polar and symmetric bonds often produce strong signals in Raman spectra. For this compound, Raman spectroscopy is particularly useful for characterizing the vibrations of the aromatic quinoline backbone and the nitro group. The symmetric stretching vibration of the nitro group and the ring breathing modes of the quinoline system are expected to be prominent in the Raman spectrum. researchgate.net This provides additional structural confirmation and a more complete vibrational profile of the molecule.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₆N₂O₂ |

| Formula Weight | 174.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.891 (3) |

| b (Å) | 18.156 (15) |

| c (Å) | 11.000 (9) |

| β (°) | 96.18 (2) |

| Volume (ų) | 772.3 (11) |

| Z | 4 |

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions, which dictate the formation of supramolecular assemblies. nih.gov Based on the functional groups in this compound, several types of non-covalent interactions are expected to play a role in its crystal packing. The highly polar nitro and ester groups are likely to participate in dipole-dipole interactions and weak C-H···O hydrogen bonds with neighboring molecules. mdpi.com Furthermore, the planar aromatic quinoline system is prone to forming π–π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align face-to-face or in an offset fashion. acs.org These collective interactions are crucial in stabilizing the crystal structure and influencing the material's physical properties. libretexts.org Hirshfeld surface analysis, often performed in conjunction with SCXRD, could further quantify the contributions of these different intermolecular contacts. mkuniversity.ac.in

Electronic Absorption and Emission Spectroscopy

Due to a lack of specific experimental data in the scientific literature for this compound, the following subsections describe the expected spectroscopic behavior based on the analysis of closely related quinoline derivatives and fundamental spectroscopic principles.

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For an aromatic system like this compound, the absorption of UV-Vis radiation promotes electrons from lower-energy molecular orbitals to higher-energy ones. The primary electronic transitions expected for this molecule are π→π* and n→π*.

The quinoline ring system possesses a conjugated π-system, giving rise to intense π→π* transitions. The presence of the nitro group (-NO₂) and the ethyl carboxylate group (-COOEt) as substituents on this ring system influences the energies of these transitions. The nitro group, being a strong electron-withdrawing group, and the carboxylate group can extend the conjugation and affect the energy levels of the molecular orbitals. For a related compound, 8-nitroquinoline, an absorption peak contributing to a π→π* transition has been observed at 333 nm. researchgate.net

The n→π* transitions are typically of lower intensity and arise from the promotion of a non-bonding electron (from the nitrogen atom of the quinoline ring or the oxygen atoms of the nitro and carboxylate groups) to an anti-bonding π* orbital. These transitions are often observed as shoulders on the main π→π* absorption bands. The solvent environment can also influence the position and intensity of these absorption bands.

Table 1: Expected UV-Vis Absorption Data for this compound and Related Compounds

| Compound | Expected Transition | Typical Wavelength (λmax) | Molar Absorptivity (ε) |

|---|---|---|---|

| This compound | π→π* | ~330-350 nm | High |

| This compound | n→π* | >350 nm | Low |

Note: The data for this compound is predictive and based on the analysis of similar structures.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. While this compound is a diamagnetic molecule in its ground state, it can potentially form radical intermediates under certain conditions, such as electrochemical reduction or photochemical excitation.

Nitroaromatic compounds are known to be reducible to form nitro radical anions. EPR spectroscopy would be the definitive method to identify and study such a radical species derived from this compound. The EPR spectrum would provide information about the g-factor and hyperfine coupling constants, which are characteristic of the radical's electronic structure and the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N of the nitro group and quinoline ring, and ¹H of the ring).

Although no specific EPR studies on this compound are available, the technique is widely applied to study radical intermediates in related systems, providing insights into reaction mechanisms and electronic structure.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many quinoline derivatives are known to be fluorescent, the presence of a nitro group often leads to quenching of fluorescence due to efficient non-radiative decay processes. Therefore, this compound itself is not expected to be strongly fluorescent.

However, derivatives of quinoline-2-carboxylic acids have been synthesized and investigated for their fluorescent properties. For instance, various quinoline dicarboxylic esters have been shown to exhibit interesting fluorescent properties, with emissions in the visible green-yellow region. acs.org The modification of the quinoline scaffold, for example, by replacing the nitro group with an electron-donating group or by forming metal complexes, can lead to highly fluorescent compounds. These derivatives have potential applications as fluorescent probes and tags in biological and materials science. acs.org

The synthesis of fluorescent derivatives based on the quinoline-2-carboxylate structure allows for the tuning of photophysical properties such as the Stokes shift (the difference between the absorption and emission maxima), quantum yield, and emission wavelength.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8-Nitroquinoline |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For a compound like Ethyl 8-nitroquinoline-2-carboxylate, DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-311G or 6-31G*, are frequently employed to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

Geometry optimization calculations are performed to find the lowest energy structure of the molecule. For this compound, the quinoline (B57606) ring system is predicted to be largely planar, a common feature for this heterocyclic scaffold. researchgate.net The ethyl carboxylate and nitro groups are substituents on this planar core. The precise orientation of these groups is determined by minimizing steric hindrance and maximizing electronic stabilization.

The electronic structure is primarily described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. In this compound, the HOMO is expected to be distributed across the electron-rich quinoline ring, while the LUMO is anticipated to be localized on the electron-withdrawing nitro group and the carboxylate moiety. This separation suggests that the lowest energy electronic transition has a significant charge-transfer character. researchgate.net

| Parameter | Predicted Value | Description |

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy | -3.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 3.6 eV | Energy difference between HOMO and LUMO, related to molecular stability and electronic transitions. |

| Dipole Moment | ~4.5 D | A measure of the net molecular polarity arising from the asymmetric distribution of charge. |

| Planarity (Dihedral) | < 5° | The dihedral angle between the two rings of the quinoline core, indicating a near-planar structure. researchgate.net |

Vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as bond stretching or angle bending. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. It is standard practice to apply a scaling factor to the calculated frequencies (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the computational method. nih.gov

Key predicted vibrational modes for this compound would include the characteristic stretches of its functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| NO₂ Asymmetric Stretch | ~1530 | Stretching of the N-O bonds in the nitro group. |

| NO₂ Symmetric Stretch | ~1350 | Symmetrical stretching of the N-O bonds. |

| C=O Stretch (Ester) | ~1735 | Stretching of the carbonyl double bond in the ethyl carboxylate group. nih.gov |

| Quinoline Ring (C=C/C=N) Stretches | 1600 - 1450 | A series of bands corresponding to the stretching of bonds within the aromatic rings. |

| C-O Stretch (Ester) | ~1250 | Stretching of the carbon-oxygen single bond of the ester. mdpi.com |

Analysis of molecular orbitals and charge distribution provides a detailed picture of the electron density within this compound. Methods such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are used for this purpose.

NBO analysis would likely reveal strong charge delocalization within the quinoline ring and significant polarization in the nitro and carboxylate groups. The oxygen atoms of both groups are expected to carry a substantial negative charge, while the nitrogen of the nitro group and the carbonyl carbon of the ester group would be electropositive. The MEP map visually represents this charge distribution, highlighting electron-rich (nucleophilic) regions in red and electron-poor (electrophilic) regions in blue. This information is crucial for predicting how the molecule will interact with other reagents and biological targets. nih.gov

Molecular Dynamics Simulations

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time, accounting for thermal motion and interactions with the environment.

The main source of conformational flexibility in this compound arises from the ethyl carboxylate group. Rotation can occur around several single bonds: the bond connecting the quinoline ring to the carboxyl group (C2-C_carbonyl), the C-O ester bond, and the O-CH₂ ethyl bond.

The energy barriers for these rotations can be calculated by performing a Potential Energy Surface (PES) scan. This involves systematically rotating the dihedral angle of interest and calculating the molecule's energy at each step. The resulting energy profile reveals the most stable conformations (energy minima) and the energy required to transition between them (rotational barriers). The rotation around the C2-C_carbonyl bond is expected to have the highest barrier due to steric interactions with the rest of the quinoline ring and potential effects on π-conjugation.

| Rotational Bond | Estimated Rotational Barrier (kcal/mol) | Notes |

| Quinoline(C2)–C(O)O | 5 - 8 | Influenced by steric hindrance and electronic conjugation with the quinoline ring. |

| (O)C–O(Et) | 2 - 4 | A moderate barrier typical for ester C-O bonds. |

| O–CH₂(CH₃) | < 2 | Low barrier, allowing for relatively free rotation of the terminal methyl group. |

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects by treating the solvent as a continuous medium with a specific dielectric constant.

For a polar molecule like this compound, increasing the polarity of the solvent is expected to have several key effects. The solvent will preferentially stabilize charge-separated states. This typically leads to a reduction in the HOMO-LUMO energy gap and a bathochromic (red) shift in the predicted UV-visible absorption spectrum. nih.gov These calculations are essential for comparing theoretical predictions with experimental results, which are most often obtained in solution.

| Solvent | Dielectric Constant (ε) | Predicted HOMO-LUMO Gap (ΔE) | Expected Effect |

| Gas Phase | 1.0 | ~3.60 eV | Reference value with no solvent stabilization. |

| Toluene | 2.4 | ~3.52 eV | Minor stabilization and a slight decrease in the energy gap. |

| Acetonitrile | 37.5 | ~3.41 eV | Significant stabilization of polar states, leading to a smaller energy gap. |

| Water | 78.4 | ~3.38 eV | Strongest stabilization among common solvents. |

Reaction Pathway Analysis

Further research and dedicated computational studies on this compound would be required to generate the specific data requested in the prompt.

Advanced Applications in Chemical Research and Materials Science

Strategic Intermediate in Complex Organic Synthesis

The inherent reactivity of Ethyl 8-nitroquinoline-2-carboxylate, stemming from its distinct functional groups, allows for a variety of chemical transformations. This versatility makes it a valuable starting material for the construction of elaborate molecular frameworks, including advanced heterocyclic compounds, precisely folded macromolecules, and specialized chemical tools for biological investigation.

Precursor for Advanced Heterocyclic Compounds

This compound serves as a key starting material for the synthesis of various fused heterocyclic systems. The quinoline (B57606) core, combined with the nitro and ester functionalities, provides multiple reaction sites for cyclization and functional group manipulation, leading to the formation of novel polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science.

One significant application is in the synthesis of pyrazolo[3,4-b]quinoline derivatives . These compounds are of interest due to their diverse biological activities. While general synthetic routes to this scaffold exist, the use of functionalized quinolines like this compound allows for the introduction of specific substituents that can modulate the properties of the final molecule. The synthesis typically involves the reaction of a hydrazine (B178648) with a suitably activated quinoline precursor.

Furthermore, this compound is a precursor to 8-aminoquinoline-2-carboxylic acid , a crucial building block for more complex heterocycles. The reduction of the nitro group to an amine provides a nucleophilic center that can participate in a variety of cyclization reactions. For instance, derivatives of 8-aminoquinoline (B160924) can be used to synthesize substituted 1,10-phenanthrolines , which are important ligands in coordination chemistry. google.com

Building Block for Foldamers and Supramolecular Architectures

The rigid and planar structure of the quinoline ring system makes derivatives of this compound excellent candidates for the construction of foldamers—synthetic oligomers that adopt well-defined secondary structures reminiscent of biological macromolecules like proteins and nucleic acids.

Specifically, oligomers of 8-amino-2-quinoline carboxylic acid , which is readily synthesized from this compound by reduction of the nitro group, have been shown to form stable helical structures. nih.govuni-muenchen.de These helical oligoamides can be designed to have specific folding patterns and can be functionalized with various side chains to influence their solubility and binding properties. nih.govuni-muenchen.de The curvature and helical pitch of these foldamers can be controlled by the monomer design, making them attractive for applications in molecular recognition and catalysis. uni-muenchen.de For example, helical oligoamides based on 8-aminoquinoline-2-carboxylic acid bearing cationic side chains have been demonstrated to selectively interact with DNA G-quadruplexes. nih.gov

The ability of these quinoline-based units to engage in π-π stacking and hydrogen bonding interactions also facilitates their use in the construction of larger supramolecular architectures. These organized assemblies are of interest for the development of new materials with tailored electronic and optical properties.

Synthesis of Chemical Probes and Tags

Chemical probes and tags are essential tools for visualizing and studying biological processes. Derivatives of this compound, particularly those where the nitro group is converted to an amino group, are valuable scaffolds for the design of fluorescent probes.

8-Amidoquinoline derivatives , synthesized from 8-aminoquinoline, have been extensively developed as fluorescent chemosensors for metal ions, most notably zinc (Zn²⁺). mdpi.comresearchgate.net These probes often exhibit a significant increase in fluorescence intensity upon binding to the target ion, a phenomenon known as chelation-enhanced fluorescence (CHEF). The quinoline moiety acts as the fluorophore, while the amide group and other substituents can be modified to tune the selectivity and sensitivity of the sensor. researchgate.net The ability to detect and quantify metal ions in biological systems is crucial for understanding their roles in health and disease.

The general synthetic strategy involves the coupling of 8-aminoquinoline (derived from this compound) with a carboxylic acid to form the corresponding amide. The specific design of the probe can be varied to optimize properties such as water solubility and cell permeability for applications in living systems. mdpi.com

Development of Functional Materials

The unique electronic and photochemical properties of the 8-nitroquinoline (B147351) scaffold make this compound a valuable component in the design and synthesis of functional materials. These materials can respond to external stimuli, such as light, and can be integrated into larger polymeric structures to impart specific functionalities.

Application in Photosensitive Materials

The 8-nitroquinoline core is a key component in a class of molecules known as photolabile protecting groups (PPGs) , or "caging" groups. researchgate.net These are chemical moieties that can be attached to a biologically active molecule, rendering it inactive. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule with high spatial and temporal control.

Derivatives of 8-nitroquinoline have been synthesized and studied for their efficacy as photolabile caging groups for carboxylic acids. researchgate.net The mechanism of photolysis allows for the controlled release of the caged molecule, which is a powerful technique for studying dynamic biological processes. The efficiency of the uncaging process can be influenced by the substitution pattern on the quinoline ring.

Integration into Polymeric Structures

The incorporation of functional monomers into polymers is a widely used strategy to create materials with tailored properties. While direct polymerization of this compound is not commonly reported, the functional groups on the quinoline ring provide handles for its integration into polymeric structures.

For instance, after conversion of the ethyl ester to a more reactive functional group (e.g., an acryloyl or methacryloyl group), the resulting monomer could be copolymerized with other monomers to introduce the quinoline moiety as a pendant group on a polymer chain. Such polymers could exhibit interesting photoluminescent or metal-chelating properties, depending on the specific quinoline derivative used. Research in the field of quinoline-based polymers has explored their potential in various applications, including as antimicrobial agents and in drug delivery systems.

Exploration in Dye and Pigment Chemistry

The quinoline core is a well-established scaffold in the design of dyes and pigments, and derivatives like this compound are explored as intermediates in the synthesis of novel colorants. chemimpex.com Quinoline-based dyes are known for their strong fluorescence properties and their utility as colorants in various commercial industries. researchgate.net The presence of the nitro group, a strong electron-withdrawing group, and the conjugated aromatic system in this compound can significantly influence the photophysical properties of any resulting dye molecule.

The synthesis of azo disperse dyes based on quinoline structures has been reported, yielding colors ranging from brown and yellow to grey on polyester (B1180765) fabrics. derpharmachemica.com These dyes have demonstrated good to excellent fastness properties, indicating strong affinity and stability on the textile material. derpharmachemica.com Furthermore, modifications to the quinoline skeleton have been employed to design dyes that act as visible light photoinitiators for applications such as dental fillings. mdpi.com The tunability of the quinoline scaffold allows for the adjustment of spectroscopic properties, like absorption and emission wavelengths, to suit specific applications. mdpi.comnih.gov

| Quinoline Derivative Type | Resulting Dye Class | Observed Colors | Key Properties | Potential Application |

|---|---|---|---|---|

| Amino-azo-quinoline | Disperse Dyes | Brown, Yellow, Grey | Good to excellent light and wash fastness | Textile Dyeing (Polyester) derpharmachemica.com |

| General Quinoline Derivatives | Fluorescent Dyes | Varies (e.g., Yellow) | Strong fluorescence, Non-cytotoxic | Textile Applications, Biological Imaging researchgate.net |

| Modified Quinoline/Quinoxaline | Photoinitiator Dyes | Light Yellow | Absorbs near visible light, long-lived excited state | Photopolymerization (e.g., Dentistry) mdpi.com |

Catalysis and Ligand Design

The structural features of this compound make it an intriguing candidate for ligand design in coordination chemistry and catalysis. The quinoline nitrogen atom and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions.

Quinoline and its derivatives are well-documented for their ability to form stable complexes with a wide range of metal ions. nih.gov The 8-hydroxyquinoline (B1678124) scaffold, in particular, is a classic bidentate chelating agent, binding metals through its nitrogen and hydroxyl oxygen atoms. nih.gov The introduction of a nitro group, as seen in 8-hydroxy-5-nitroquinoline, modifies the electronic properties of the ligand and can influence the stability and reactivity of the resulting metal complexes. nih.govmdpi.com

Studies on 5-nitro-8-hydroxyquinoline have shown that it forms stable complexes with various metal ions, including Zn(II), Cd(II), Mn(II), and Cu(II). researchgate.net In many of these complexes, the ligand coordinates to the metal center in a bidentate fashion through the quinoline nitrogen and the hydroxyl oxygen. researchgate.net Similarly, quinoline-dicarboxylate ligands have been used to construct complex 3D coordination polymers with lanthanide ions, where the ligand can bind to multiple metal centers in various coordination modes. nih.gov

For this compound, the quinoline nitrogen and the carbonyl oxygen of the ester group can potentially form a chelate ring with a metal ion. The binding affinity and coordination modes are influenced by the electronic effects of the nitro group. Research on a related 5-nitro-8-hydroxyquinoline-proline hybrid ligand demonstrated its ability to form mono, bis, and even tris complexes with essential metal ions like Cu(II), Zn(II), Fe(II), and Fe(III), showcasing versatile coordination chemistry. mdpi.comnih.gov

| Ligand | Metal Ion | Complex Stoichiometry (M:L) | Coordination Mode | Reference |

|---|---|---|---|---|

| 5-nitro-8-hydroxyquinoline | Zn(II), Cd(II), Mn(II) | 1:2 | Bidentate (N, O) | researchgate.net |

| 5-nitro-8-hydroxyquinoline | Cu(II) | 1:2 | Bidentate (N, O) | researchgate.net |

| 5-nitro-8-hydroxyquinoline-proline hybrid | Cu(II), Zn(II) | 1:1, 1:2 | Versatile, including (N,O-) donor set | mdpi.com |

| 5-nitro-8-hydroxyquinoline-proline hybrid | Fe(II), Fe(III) | 1:1, 1:2, 1:3 | Versatile | mdpi.com |

The ability of quinoline derivatives to form stable and electronically tunable metal complexes makes them promising ligands for organic catalysis. nih.gov Quinoline-based ligands have been successfully employed in various catalytic reactions, including C-H bond functionalization. researchgate.netrsc.org The steric and electronic properties of the ligand play a crucial role in determining the reactivity and selectivity of the metal complex catalyst. researchgate.net

While direct catalytic applications of this compound are not extensively documented, its structural motifs suggest significant potential. The coordination of this ligand to a transition metal, such as palladium or nickel, could generate catalysts for cross-coupling or C-H activation reactions. rsc.org For instance, palladium complexes with quinoline-based ligands have been investigated for their catalytic activity. researchgate.net The electron-withdrawing nitro group on the quinoline ring can modulate the electron density at the metal center, thereby influencing the catalytic cycle, including steps like oxidative addition and reductive elimination.

Furthermore, metal-carboxylate frameworks, which can be formed with ligands containing carboxylate groups, have been investigated as catalysts in oxidation and C-C coupling reactions. researchgate.net Iron and nickel metallaphotoredox catalysis has also enabled decarboxylative cross-coupling reactions using carboxylate-coordinating species. The combination of the quinoline scaffold, the coordinating carboxylate group, and the electron-modifying nitro group in this compound provides a versatile platform for designing ligands for a new generation of catalysts.

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The classical synthesis of quinoline (B57606) derivatives often involves multi-step procedures with drawbacks such as long reaction times and the use of hazardous reagents. nih.govnih.gov Future research is expected to focus on developing more streamlined and efficient synthetic routes to Ethyl 8-nitroquinoline-2-carboxylate. The synthesis of its precursor, 8-nitroquinoline-2-carboxylic acid, has been optimized from 2-methylquinoline (B7769805) through nitration and subsequent oxidation. researchgate.net However, direct and novel methodologies for the target ester are an active area for exploration.

Advanced catalytic systems are at the forefront of this research. The use of heterogeneous catalysts, such as zeolites or polymer-supported reagents, could offer improved reaction rates, easier product separation, and catalyst recyclability, aligning with the principles of green chemistry. numberanalytics.comasianpubs.org For instance, developing a one-pot synthesis from simpler starting materials through a cascade reaction sequence would represent a significant leap in efficiency. rsc.org

| Methodology | Potential Advantages | Key Research Focus |

| Catalyst-free Microwave-assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. tandfonline.com | Optimization of solvent systems and reaction conditions for scalability. |

| Ultrasound-irradiated Reactions | Enhanced reaction rates, shorter synthesis time, green approach. nih.govrsc.org | Investigation of sonochemical effects on selectivity and yield. |

| Metal-catalyzed Cross-Coupling Reactions | High functional group tolerance, potential for diversification. nih.govorganic-chemistry.org | Development of novel ligands and catalysts for direct C-H functionalization of the quinoline core. |

| One-pot Multi-component Reactions | High atom economy, reduced waste, simplified work-up. tandfonline.comrsc.org | Design of novel reaction sequences combining nitration, cyclization, and esterification. |

Exploration of Under-researched Reaction Pathways

The reactivity of this compound is largely dictated by its three key functional groups: the quinoline core, the nitro group at the 8-position, and the ethyl carboxylate group at the 2-position. While reactions involving the reduction of the nitro group to an amine are common for related compounds, a vast number of other transformations remain underexplored.

Future investigations could delve into: